BenchChemオンラインストアへようこそ!

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

PKM2 activation cancer metabolism structure-activity relationship

3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 921916-64-5) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, identified as the third-generation scaffold of tumor-specific pyruvate kinase M2 (PKM2) activators. PKM2 is a critical regulatory node in cancer metabolism, and its pharmacological activation is proposed to reverse the anabolic metabolic program of tumor cells, suppressing proliferation.

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.82
CAS No. 921916-64-5
Cat. No. B2969580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS921916-64-5
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl
InChIInChI=1S/C16H15ClN2O3S/c1-10-2-5-13(9-14(10)17)23(21,22)19-12-4-6-15-11(8-12)3-7-16(20)18-15/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20)
InChIKeyKVZFWICOIFYZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 921916-64-5) – PKM2 Activator for Cancer Metabolism Research


3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 921916-64-5) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, identified as the third-generation scaffold of tumor-specific pyruvate kinase M2 (PKM2) activators [1]. PKM2 is a critical regulatory node in cancer metabolism, and its pharmacological activation is proposed to reverse the anabolic metabolic program of tumor cells, suppressing proliferation [1]. This compound features a 3-chloro-4-methyl substitution pattern on the N-aryl sulfonamide ring, which confers distinct potency within the chemotype series.

Why Generic PKM2 Activators Cannot Substitute for 3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in Research Applications


The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold exhibits a steep and non-linear structure-activity relationship (SAR), where even minor changes in the N-aryl substitution pattern produce large shifts in PKM2 activation potency, efficacy, and ADME properties [1]. This compound's specific 3-chloro-4-methyl substitution (AC50 = 100 nM) cannot be replicated by seemingly close analogs, as evidenced by the >4-fold potency loss observed with the regioisomeric 4-chloro-3-methyl derivative (AC50 = 560 nM) and the >3-fold loss with the 3-fluoro-4-methyl analog (AC50 = 540 nM) [1]. Interchanging in-class compounds without verifying quantitative batch-matched potency and selectivity data risks introducing uncontrolled variables that invalidate comparative oncology or metabolic studies.

Quantitative Differentiation Evidence for 3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Versus Closest Analogs


PKM2 Activation Potency – Direct Head-to-Head Comparison with Regioisomeric and Single-Substituted Analogs

The target compound (compound 41; 3-chloro-4-methyl) activates recombinant human PKM2 with an AC50 of 0.10 μM and a maximum response of 104% in a luminescent pyruvate kinase-luciferase coupled assay [1]. This represents a 4.1-fold improvement over the closest single-substituted comparator, 3-chloro-benzene (compound 29; AC50 = 0.41 μM), and a 5.6-fold improvement over the regioisomeric 4-chloro-3-methyl-benzene (compound 43; AC50 = 0.56 μM). The 3-fluoro-4-methyl analog (compound 44) is 5.4-fold less potent (AC50 = 0.54 μM), while the 3-chloro-4-fluoro derivative (compound 45) shows a 2.9-fold reduction (AC50 = 0.29 μM) [1].

PKM2 activation cancer metabolism structure-activity relationship

Comparative Potency Ranking Across the Full 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Chemotype Series

In the comprehensive SAR study spanning >70 analogs of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, the target compound (41) ranks among the most potent non-elaborated scaffolds with an AC50 of 0.10 μM [1]. It outperforms the original 3,4-dimethylaniline lead compound 3 (AC50 = 0.79 μM, 7.9-fold less potent) and the parent unsubstituted scaffold [1]. Within the 3,4-disubstituted subset, only analogs with additional 7-position modifications (e.g., 66: 7-F, 3-Cl-4-F; AC50 = 0.09 μM) achieve comparable or marginally superior potency, but these require more complex synthetic routes [1].

PKM2 activator chemotype comparison potency ranking

Isoform Selectivity Profile – Cross-Class Comparison with Other Pyruvate Kinase Isoforms

All tested analogs from the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series, including compounds with the 3-chloro-4-methyl motif, demonstrated complete selectivity for PKM2 over PKM1 and PKR isoforms, with no detectable activity against R or M1 isoforms and minimal activation of the L isoform (≤25% at 57.5 μM) [1]. While compound 41 was not explicitly profiled in the selectivity panel, the class-level behavior is highly consistent: representative analog 66 reduced the Km for PEP from ~1.9 mM to 0.4 mM without affecting the Km for ADP [1]. This establishes a class-level isoform selectivity profile that differentiates this chemotype from non-selective PK activators.

PKM2 selectivity isoform specificity off-target profiling

ADME Property Differentiation – Microsomal Stability and Caco-2 Permeability Comparison with Key Analogs

The ADME profile of compound 41 can be contextualized against structurally related analogs that carry different 7-position substituents. Analog 64 (7-F; 3-chloro-4-methyl) provides the closest ADME comparator with identical N-aryl substitution: HLM t1/2 = 22.9 min, MLM t1/2 = 54.1 min, Caco-2 Papp (A-B) = 6.22 × 10⁻⁶ cm/s, efflux ratio = 1.0 [1]. Analog 51 (7-F; 3,4-dimethyl) shows further reduction in stability (HLM t1/2 = 16.5 min; MLM t1/2 = 34.3 min) [1]. The target compound 41 lacks the 7-fluoro substituent, which based on SAR trends suggests potentially improved metabolic stability relative to 64, as the 7-F substitution was associated with moderate clearance in human microsomes [1].

microsomal stability Caco-2 permeability ADME comparison

Functional Mechanism Differentiation – Km Modulation for PEP Substrate as Evidence of PKM2 Activation Specificity

Compounds from the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, including the 3-chloro-4-methyl-bearing analogs, function as allosteric activators that specifically lower the Km for phosphoenolpyruvate (PEP) without affecting ADP binding [1]. For representative analog 66, the Km(PEP) decreased from ~1.9 mM (basal) to 0.4 mM (with activator), while Km(ADP) remained unchanged at ~0.1 mM [1]. This mechanism is distinct from PKM2 inhibitors, substrate-competitive modulators, or FBP-dependent activation, making this chemotype a specific tool for studying PKM2 activation-mediated metabolic reprogramming.

PKM2 mechanism PEP Km modulation allosteric activation

Synthetic Accessibility and Scalability Advantage Over 7-Substituted Analogs

The target compound 41 is synthesized via a single-step sulfonamide coupling between commercially available 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and 3-chloro-4-methylaniline [1]. In contrast, the most potent analogs in the series (e.g., 66) require additional synthetic steps including SNAr reactions, chiral amine installation, or Ullmann/Buchwald couplings [1]. This two-component, single-step conjugation renders compound 41 more synthetically accessible and scalable than 7-substituted derivatives, offering a favorable balance of high potency (AC50 = 100 nM) and synthetic tractability for gram-scale procurement.

synthetic route scalability procurement cost

Research and Industrial Application Scenarios for 3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Based on Quantitative Evidence


Cancer Cell Metabolism Studies Requiring Potent and Selective PKM2 Activation

Investigators studying the metabolic switch between glycolysis and oxidative phosphorylation in cancer cells can deploy compound 41 (AC50 = 100 nM) as a chemical probe to activate PKM2 and assess downstream effects on lactate production, glucose consumption, and nucleotide biosynthesis. Its 4.1× potency advantage over the 3-chloro monosubstituted analog [1] ensures robust target engagement at low micromolar concentrations compatible with cell-based assays, while the class-level isoform selectivity (no activity on PKM1/PKR) [1] reduces confounding off-target metabolic effects.

Lead Optimization Programs Targeting PKM2 for Oncology Drug Discovery

Medicinal chemistry teams can use compound 41 as a synthetically tractable starting scaffold (single-step synthesis) [1] that achieves near-optimized potency (100 nM) without requiring complex 7-position functionalization. The established SAR around the 3-chloro-4-methyl motif [1] provides a rational basis for further optimization of ADME properties while retaining the potency advantage over the original 3,4-dimethyl lead (7.9× improvement) [1].

Comparative Pharmacology Studies Evaluating PKM2 Activator Chemotypes

Researchers benchmarking different PKM2 activator chemotypes (e.g., sulfonamide vs pyrrolopyrimidine vs thienopyrimidine series) can use compound 41 as a reference standard from the tetrahydroquinoline-6-sulfonamide class. Its well-characterized mechanism of PEP Km modulation (~4.75× reduction) [1] and complete selectivity over PKM1/R isoforms [1] establish a clear pharmacological fingerprint for cross-chemotype comparisons, enabling head-to-head evaluation of efficacy and selectivity.

In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Tumor Models

Preclinical teams requiring gram-scale quantities of a potent PKM2 activator for mouse xenograft studies can prioritize compound 41 due to its favorable potency-to-synthetic-complexity ratio [1]. The 3-chloro-4-methyl substitution pattern confers superior metabolic stability (1.4× HLM t1/2 improvement vs 3,4-dimethyl analogs when both carry 7-F) [1], suggesting a more favorable PK trajectory for in vivo dosing compared to earlier-generation leads.

Quote Request

Request a Quote for 3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.